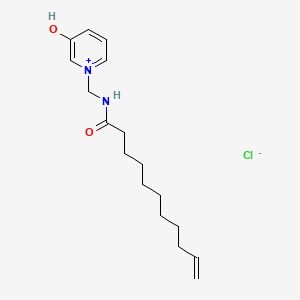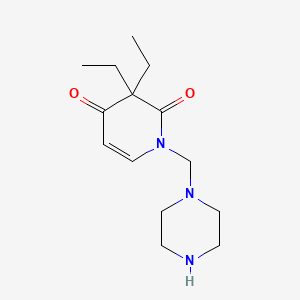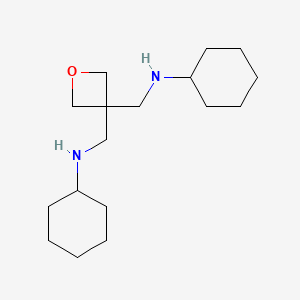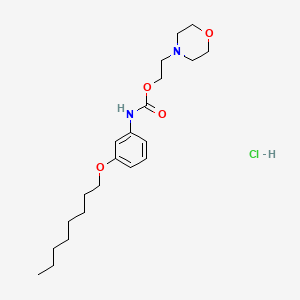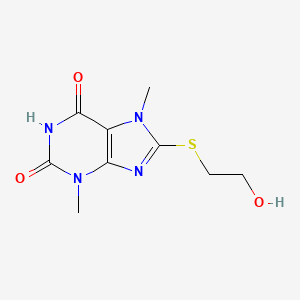
Theobromine, 8-((2-hydroxyethyl)thio)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Theobromine, 8-((2-hydroxyethyl)thio)- is a derivative of theobromine, a naturally occurring alkaloid found in cacao plants
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of theobromine, 8-((2-hydroxyethyl)thio)- typically involves the introduction of the 2-hydroxyethylthio group to the theobromine molecule. One common method involves the reaction of theobromine with 2-mercaptoethanol under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of theobromine, 8-((2-hydroxyethyl)thio)- follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction conditions to ensure high yield and purity. The reaction mixture is typically subjected to purification steps, such as recrystallization or chromatography, to isolate the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
Theobromine, 8-((2-hydroxyethyl)thio)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound back to its thiol form.
Substitution: The hydroxyethylthio group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups .
Wissenschaftliche Forschungsanwendungen
Theobromine, 8-((2-hydroxyethyl)thio)- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other complex molecules.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic effects, including neuroprotective and anti-inflammatory properties.
Industry: Utilized in the development of new materials and additives
Wirkmechanismus
Theobromine, 8-((2-hydroxyethyl)thio)- exerts its effects through several mechanisms:
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Theobromine: The parent compound, known for its stimulant and vasodilatory effects.
Caffeine: A similar xanthine alkaloid with more pronounced central nervous system stimulant effects.
Theophylline: Another xanthine derivative used primarily as a bronchodilator.
Paraxanthine: A metabolite of caffeine with similar properties.
Uniqueness
Theobromine, 8-((2-hydroxyethyl)thio)- is unique due to the presence of the hydroxyethylthio group, which imparts different chemical and biological properties compared to its parent compound and other similar xanthine derivatives. This modification can enhance its solubility, reactivity, and potential therapeutic applications .
Eigenschaften
CAS-Nummer |
113512-14-4 |
|---|---|
Molekularformel |
C9H12N4O3S |
Molekulargewicht |
256.28 g/mol |
IUPAC-Name |
8-(2-hydroxyethylsulfanyl)-3,7-dimethylpurine-2,6-dione |
InChI |
InChI=1S/C9H12N4O3S/c1-12-5-6(10-9(12)17-4-3-14)13(2)8(16)11-7(5)15/h14H,3-4H2,1-2H3,(H,11,15,16) |
InChI-Schlüssel |
ONYAHIBWAGPFSO-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C2=C(N=C1SCCO)N(C(=O)NC2=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


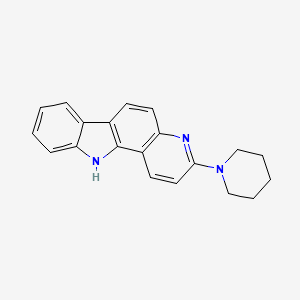
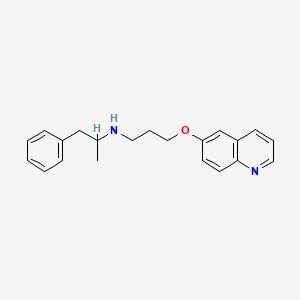
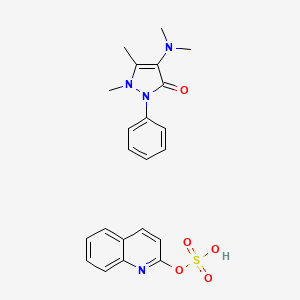


![5-{[2-Tert-butyl-4-(2-hydroxyethoxy)-5-methylphenyl]sulfanyl}-6-hydroxy-2-phenyl-2-(2-phenylethyl)-2,3-dihydro-4h-pyran-4-one](/img/structure/B12732879.png)
